(4-fluoro-2-methylphenyl)urea

Vue d'ensemble

Description

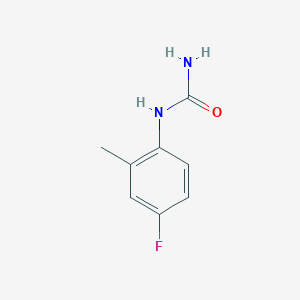

(4-fluoro-2-methylphenyl)urea is an organic compound characterized by the presence of a urea functional group attached to a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-2-methylphenyl)urea typically involves the reaction of 4-fluoro-2-methylaniline with an isocyanate derivative. One common method is the reaction of 4-fluoro-2-methylaniline with phenyl isocyanate under mild conditions to yield the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: (4-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with altered functional groups.

Reduction: Reduction reactions can convert the urea group into amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted phenyl urea compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

(4-Fluoro-2-methylphenyl)urea derivatives have been investigated for their potential as anticancer agents. Research has shown that urea derivatives can interact with specific molecular targets, such as enzymes involved in cancer progression. For instance, studies have indicated that certain urea derivatives exhibit inhibitory effects on the Raf/MEK/MAPK signaling pathway, which is crucial in various cancers including melanoma and ovarian cancer .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. A series of synthesized compounds were tested against multiple bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising growth inhibition rates. Notably, some derivatives demonstrated significant activity against Acinetobacter baumannii, a pathogen known for its resistance to antibiotics .

Biological Research

Biochemical Probes

this compound is being explored as a biochemical probe to study enzyme interactions. Its structural properties allow it to serve as a building block for more complex molecules, facilitating the investigation of enzyme mechanisms and interactions within biological systems .

Drug Design

The urea moiety is a critical component in drug design due to its ability to form hydrogen bonds and enhance solubility. The design of novel compounds incorporating this compound has led to the development of new therapeutic agents targeting specific diseases. For example, modifications to the urea structure have been shown to improve binding affinity to target proteins involved in disease pathways .

Material Science

Polymer Development

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its chemical properties allow for the creation of materials with specific functionalities, enhancing their application in various industries including electronics and pharmaceuticals.

Case Studies

Mécanisme D'action

The mechanism of action of (4-fluoro-2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy.

Comparaison Avec Des Composés Similaires

(4-fluoro-2-methylphenyl)isocyanate: Shares the same phenyl ring substitution pattern but contains an isocyanate group instead of a urea group.

(4-fluoro-2-methylphenyl)amine: Contains an amine group instead of a urea group, leading to different reactivity and applications.

(4-fluoro-2-methylphenyl)carbamate: Contains a carbamate group, which can be hydrolyzed to release the corresponding amine and carbon dioxide.

Uniqueness: (4-fluoro-2-methylphenyl)urea is unique due to the presence of both the fluorine and urea functional groups, which impart specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the urea group provides opportunities for hydrogen bonding and interactions with biological targets.

Activité Biologique

(4-Fluoro-2-methylphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that urea derivatives, including this compound, exhibit significant antimicrobial activity. A study screened various urea derivatives against several bacterial strains, revealing promising results against Acinetobacter baumannii , a notable pathogen due to its antibiotic resistance. The compound demonstrated growth inhibition rates exceeding 90% against this strain, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Growth Inhibition (%) |

|---|---|

| Escherichia coli | 60 |

| Klebsiella pneumoniae | 75 |

| Acinetobacter baumannii | 94.5 |

| Pseudomonas aeruginosa | 70 |

| Staphylococcus aureus | 65 |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. A series of urea derivatives were tested against multiple cancer cell lines, including HT29 (colon cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The compound exhibited IC50 values ranging from 31 to 390 μM across different cell lines, highlighting its potential as a cytotoxic agent .

| Cell Line | IC50 (μM) |

|---|---|

| HT29 | 43 |

| MCF7 | 31 |

| PC3 | 100 |

| T47D | 73 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor of urease enzymes, which play a crucial role in the metabolism of urea in bacteria. This inhibition can disrupt bacterial growth and survival .

Additionally, molecular docking studies have suggested that the binding interactions of the compound with target proteins involve hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy .

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized a series of urea derivatives and tested their antimicrobial efficacy against clinical isolates of resistant bacteria. The results indicated that this compound was one of the most potent compounds tested, particularly against Acinetobacter baumannii , which is known for its multidrug resistance .

Investigation of Anticancer Properties

Another study focused on the antiproliferative effects of various urea derivatives on human cancer cell lines. The results demonstrated that this compound could induce apoptosis in cancer cells via caspase activation pathways. This suggests that the compound not only inhibits cell growth but also triggers programmed cell death mechanisms .

Propriétés

IUPAC Name |

(4-fluoro-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPVQBYBYPSQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.